![molecular formula C19H15N5O2S B2632575 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide CAS No. 1797181-68-0](/img/structure/B2632575.png)
5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an isoxazole ring, a thiazole ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Isoxazole Ring Formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Final Coupling: The final step involves coupling the isoxazole derivative with the thiazole-pyridine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, leading to the formation of amines or reduced isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields a carboxylic acid, while reduction of
生物活性
5-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-4-carboxamide, a compound with the CAS number 1797641-49-6, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H16N4O2S, with a molecular weight of 428.6 g/mol. The structure features an isoxazole ring linked to a thiazole and pyridine moiety, which are critical for its biological activity.
Research indicates that this compound may function as a protein kinase inhibitor , which is significant in the treatment of various cancers. Protein kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these pathways, the compound can potentially halt tumor growth.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting cell cycle progression in cancer cell lines.
- Induction of Apoptosis : Studies suggest that it may promote programmed cell death in malignant cells by modulating apoptotic pathways.
Antitumor Activity
The compound has been evaluated for its antitumor properties against several cancer cell lines. Notably:
- IC50 Values : In studies involving acute myeloid leukemia (AML) cell lines, the compound exhibited potent activity with IC50 values ranging from 0.25 µM to 2.50 µM, indicating strong inhibition of cell viability .
Immunomodulatory Effects
Emerging research suggests that this compound may also possess immunomodulatory properties:
- Effect on Immune Cells : Preliminary studies have indicated that it can enhance the activity of T-cells and natural killer (NK) cells, which are essential for anti-tumor immunity .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on AML Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in MV4-11 AML cells after 24 hours of exposure, providing evidence for its potential as an anti-leukemic agent .
- In Vitro Assays : Various in vitro assays confirmed its ability to inhibit key enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs), which are often overactive in tumors .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of related compounds for comparison:
Compound Name | Target | IC50 (µM) | Notes |
---|---|---|---|
This compound | AML Cells | 0.25 - 2.50 | Induces apoptosis |
Brequinar | DHODH | 0.5 - 1.0 | Known immunosuppressant |
Teriflunomide | DHODH | 0.1 - 0.5 | Used for multiple sclerosis |
科学研究应用
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of isoxazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown IC50 values as low as 25 nM against gastric cancer cells, indicating a strong inhibitory effect on cancer cell proliferation . The mechanism of action often involves the inhibition of protein kinases, which are critical for cell cycle regulation and proliferation.
Case Study: Protein Kinase Inhibition
A study highlighted a novel class of inhibitors targeting protein kinases, which are crucial in treating proliferative diseases such as cancer. The compound demonstrated efficacy in modulating kinase activity, thus providing a basis for its use in cancer therapeutics .
Antitubercular Properties
Another significant application of this compound is in the treatment of tuberculosis. Research indicates that isoxazole derivatives can inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. In particular, certain analogues have been identified with high inhibitory activity against susceptible strains, showcasing their potential as new antitubercular agents .
Data Table: Antitubercular Activity
Compound Name | MIC (µg/mL) | Activity Against |
---|---|---|
N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.5 | M. tuberculosis |
N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.25 | M. tuberculosis |
Anti-inflammatory Effects
Emerging research suggests that isoxazole derivatives may also possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and cytokine production, which are crucial in various inflammatory diseases .
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies have shown that certain isoxazole compounds can significantly reduce the levels of pro-inflammatory cytokines in cell cultures, indicating their potential utility in treating inflammatory conditions .
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of these compounds. Studies have identified key structural features that enhance biological activity, such as specific substitutions on the isoxazole ring and thiazole moiety .
Data Table: Structure-Activity Relationship
Structural Feature | Effect on Activity |
---|---|
Methyl group at position 5 on isoxazole | Increased potency against cancer cells |
Pyridine substitution at position 4 | Enhanced selectivity for kinase inhibition |
Thiazole ring presence | Improved antitubercular activity |
属性
IUPAC Name |
5-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-16(10-21-26-12)18(25)22-14-6-4-13(5-7-14)17-11-27-19(24-17)23-15-3-2-8-20-9-15/h2-11H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYQJSRNXUAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。